molecular formula C11H8BrNO B1285301 Methanone, (5-bromo-1H-pyrrol-2-yl)phenyl- CAS No. 130190-60-2

Methanone, (5-bromo-1H-pyrrol-2-yl)phenyl-

Cat. No. B1285301
M. Wt: 250.09 g/mol
InChI Key: PGGMZYNSGDBCEH-UHFFFAOYSA-N
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Description

“Methanone, (5-bromo-1H-pyrrol-2-yl)phenyl-” is a chemical compound . It is also known as "2-Benzoyl-5-bromo-1H-pyrrole" . The molecular formula of this compound is C11H8BrNO .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine has been described . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Chemical Reactions Analysis

While specific chemical reactions involving “Methanone, (5-bromo-1H-pyrrol-2-yl)phenyl-” were not found in the search results, similar compounds have been used in various chemical reactions .


Physical And Chemical Properties Analysis

“Methanone, (5-bromo-1H-pyrrol-2-yl)phenyl-” has a molecular weight of 250.09132 . Other physical and chemical properties such as density, boiling point, and flash point were not found in the search results.

Safety And Hazards

Safety information for similar compounds suggests that they may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Future Directions

The future directions for “Methanone, (5-bromo-1H-pyrrol-2-yl)phenyl-” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As with similar compounds, there may be potential for the development of new drugs .

properties

IUPAC Name

(5-bromo-1H-pyrrol-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-7-6-9(13-10)11(14)8-4-2-1-3-5-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGMZYNSGDBCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563434
Record name (5-Bromo-1H-pyrrol-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (5-bromo-1H-pyrrol-2-yl)phenyl-

CAS RN

130190-60-2
Record name (5-Bromo-1H-pyrrol-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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